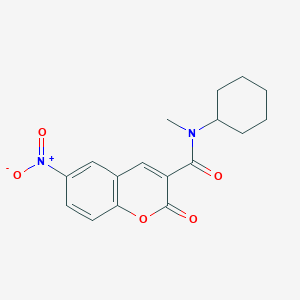

N-cyclohexyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

N-cyclohexyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-derived carboxamide compound characterized by a nitro group at position 6, a cyclohexyl-methyl substitution on the amide nitrogen, and a ketone group at position 2 of the chromene core. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group in this compound likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the bulky cyclohexyl-methyl substituents may modulate solubility and steric hindrance .

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-18(12-5-3-2-4-6-12)16(20)14-10-11-9-13(19(22)23)7-8-15(11)24-17(14)21/h7-10,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPYUDJKDYPJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of salicylaldehyde derivatives with cyanoacetamide in the presence of a base, followed by nitration and subsequent cyclization. The reaction conditions often include the use of solvents such as methylene chloride and phase-transfer catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted chromene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-cyclohexyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is with a molecular weight of approximately 314.34 g/mol. The compound features a nitro group, a carbonyl group, and a carboxamide functional group, contributing to its reactivity and biological properties.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antiviral Activity

Research has indicated that derivatives of chromene compounds show promising antiviral properties. For instance, studies on related compounds have demonstrated effective inhibition of HIV replication, suggesting that this compound may possess similar antiviral potential due to its structural similarities .

Antimicrobial Properties

Compounds within the chromene family have been evaluated for their antimicrobial efficacy. In one study, derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the chromene structure is believed to enhance the interaction with bacterial cell membranes .

Anticancer Potential

Chromenes have been investigated for their anticancer properties. Some derivatives have shown cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit similar activities. Structure-activity relationship (SAR) studies suggest that modifications in the chromene structure can lead to enhanced potency against cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

- Formation of the chromene core through cyclization reactions.

- Introduction of the nitro group via nitration processes.

- Amide formation through coupling reactions with cyclohexylmethylamine.

These synthetic routes are crucial for producing derivatives with tailored biological activities .

Antiviral Compound Evaluation

In a study evaluating various chromene derivatives for their antiviral activity against HIV, compounds similar to this compound were tested for their inhibitory effects on HIV integrase activity, showcasing IC50 values in the low micromolar range .

Antimicrobial Testing

In another research effort, several chromene derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of N-cyclohexyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide with analogous chromene carboxamides documented in recent literature:

Key Observations:

- Bromo and chloro substituents in related compounds introduce halogen-based interactions .

- Steric and Solubility Profiles : The cyclohexyl-methyl group in the target compound likely increases lipophilicity compared to dibenzyl (polarity from aromatic rings) or aryl substitutions .

- Hydrogen Bonding : All carboxamides retain the hydrogen-bond-accepting ketone and carboxamide groups, but the nitro group may compete for hydrogen-bonding sites .

Structural and Crystallographic Insights

- Chromene Core Stability : The 2-oxo chromene scaffold is common across these compounds, but substituents influence crystal packing. For example, methoxy groups in and facilitate hydrogen-bonding networks, whereas bulky cyclohexyl groups may induce steric clashes .

- Software-Driven Analysis : Tools like Mercury (for crystal visualization) and SHELXL (for refinement) are critical for analyzing these compounds’ structural motifs .

Biological Activity

N-cyclohexyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity, structure-activity relationships, and relevant case studies.

The compound this compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H16N2O4

- Molecular Weight : 288.30 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties, which may also be applicable to this compound.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound and its derivatives:

Case Studies

-

Study on Anticancer Activity :

A study evaluated the effects of N-cyclohexyl-N-methyl derivatives on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited cytotoxic effects in a dose-dependent manner, with notable apoptosis induction confirmed through flow cytometry assays. -

Inflammation Reduction Study :

Another investigation focused on the anti-inflammatory properties of similar chromene derivatives. Results showed a marked decrease in inflammatory markers in animal models treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the chromene ring can significantly enhance or diminish its potency. For instance:

- Nitro Group Positioning : The presence and position of the nitro group are critical for enhancing anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.